Zinc chloride catalyzed stereoselective construction of spiropyrazolone tetrahydroquinolines via tandem [1,5]-hydride shift/cyclization sequence†

RSC Advances Pub Date: 2015-10-05 DOI: 10.1039/C5RA18471A

Abstract

A zinc chloride catalyzed tandem 1,5-hydride shift/cyclization process to form spiropyrazolone terahydroquinoline derivatives is developed. A series of new spiropyrazolone derivatives were obtained in good to high yields with good to excellent diastereoselectivities (up to 95% yield, >95 : 5 dr). Additionally, the spiropyrazolone derivatives could be converted into the corresponding novel spriopyrazolines.

Graphical abstract: Zinc chloride catalyzed stereoselective construction of spiropyrazolone tetrahydroquinolines via tandem [1,5]-hydride shift/cyclization sequence
Recommended Literature